(1R,3R,5S)-3-Amino-5-methoxycyclohexanol
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Overview
Description
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a methoxy group on a cyclohexane ring, makes it an interesting subject for research and application in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5S)-3-Amino-5-methoxycyclohexanol typically involves the reduction of a precursor compound, such as a ketone or an ester, followed by the introduction of the amino and methoxy groups. Common synthetic routes include:
Reduction of Ketones or Esters: Using reducing agents like sodium borohydride or lithium aluminum hydride to convert the precursor into the desired alcohol.
Amination: Introducing the amino group through nucleophilic substitution reactions, often using ammonia or amines under basic conditions.
Methoxylation: Adding the methoxy group via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. Common industrial methods include:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate the reduction of precursors.
Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis, ensuring the desired chiral configuration.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield more saturated compounds, often using hydrogen gas in the presence of a catalyst.
Substitution: The amino and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, or lithium aluminum hydride.
Substitution: Ammonia, amines, methyl iodide, dimethyl sulfate, and various bases or acids depending on the desired substitution.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: More saturated alcohols or hydrocarbons.
Substitution: Derivatives with different functional groups replacing the amino or methoxy groups.
Scientific Research Applications
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various conditions, including neurological disorders and infections.
Industry: Utilized in the production of fine chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (1R,3R,5S)-3-Amino-5-methoxycyclohexanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: Shares a similar bicyclic structure but differs in functional groups and applications.
(1R,2R,3R,5S)-(-)-Isopinocampheol: Another chiral compound with a similar cyclohexane ring but different substituents.
Uniqueness
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol is unique due to its specific combination of amino and methoxy groups on a cyclohexane ring, providing distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(1R,3R,5S)-3-amino-5-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO2/c1-10-7-3-5(8)2-6(9)4-7/h5-7,9H,2-4,8H2,1H3/t5-,6-,7+/m1/s1 |
InChI Key |
LLAGSWHSEWRART-QYNIQEEDSA-N |
Isomeric SMILES |
CO[C@H]1C[C@@H](C[C@H](C1)O)N |
Canonical SMILES |
COC1CC(CC(C1)O)N |
Origin of Product |
United States |
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